molecular formula C16H16O3 B11517233 6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11517233
M. Wt: 256.30 g/mol
InChI Key: VTXDXILKRDAHHJ-UHFFFAOYSA-N
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Description

6-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by a cyclopenta[c]chromen-4-one core with a methyl group at the 6th position and a prop-2-en-1-yloxy group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the reaction of 4-methylcoumarin with allyl alcohol in the presence of an acid catalyst . The reaction proceeds through an etherification process, where the hydroxyl group of the allyl alcohol reacts with the coumarin derivative to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-7-(PROP-2-EN-1-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its combination of a cyclopenta ring fused to a chromenone core, along with the presence of both methyl and prop-2-en-1-yloxy groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

6-methyl-7-prop-2-enoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C16H16O3/c1-3-9-18-14-8-7-12-11-5-4-6-13(11)16(17)19-15(12)10(14)2/h3,7-8H,1,4-6,9H2,2H3

InChI Key

VTXDXILKRDAHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC=C

Origin of Product

United States

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